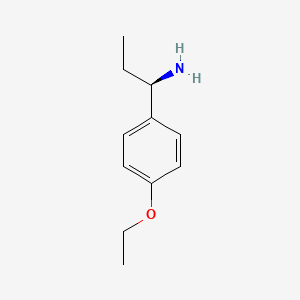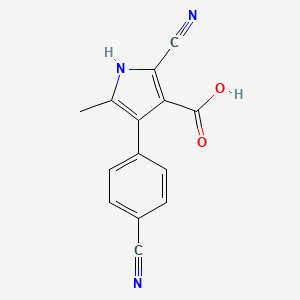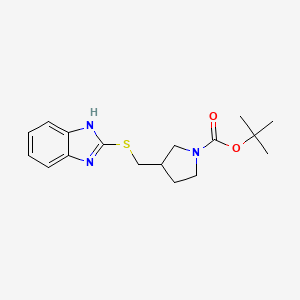![molecular formula C7H11NO2 B13972002 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde CAS No. 87013-24-9](/img/structure/B13972002.png)
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[222]octane-3-carbaldehyde is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The nitrogen and oxygen atoms in the bicyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and interactions with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
2-Oxa-6-azabicyclo[2.2.2]octane: Similar in structure but with different functional groups and potential reactivity.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
87013-24-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-8-6-1-3-7(10-8)4-2-6/h5-7H,1-4H2 |
InChI Key |
HMUYCIFQRBWDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


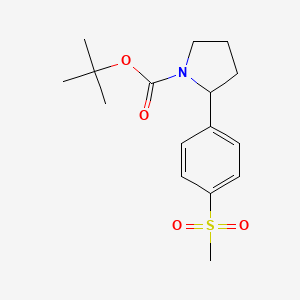
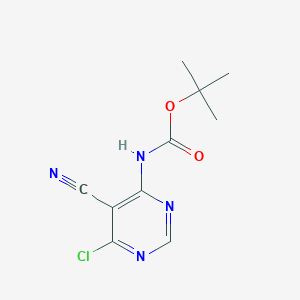

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
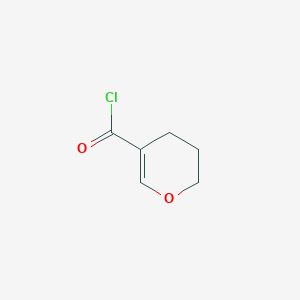
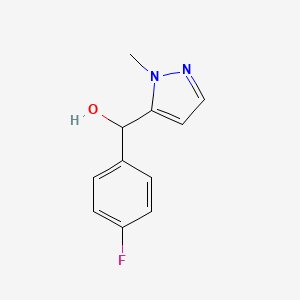
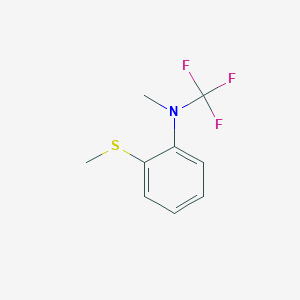
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
